2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core substituted with a methoxy-functionalized propenyl group. Its molecular formula is C₁₀H₁₉BO₃, with a SMILES notation of B1(OC(C(O1)(C)C)(C)C)C(=C)COC . The compound’s structure features a conjugated alkene adjacent to the boron center, which enhances its reactivity in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The methoxy group improves solubility in polar solvents, making it advantageous for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(7-12-6)11-13-9(2,3)10(4,5)14-11/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKBASZWGDPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165904-29-0 | |
| Record name | 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxyprop-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-80°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for catalyst recycling and solvent recovery helps in reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boron compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, making it useful for:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl or vinyl boronates. |
| Negishi Coupling | Involves the reaction of organozinc reagents. |
| Borylation | Direct borylation of alkenes and arenes. |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of boron compounds exhibit anticancer properties by interfering with cellular processes .
- Drug Delivery Systems : The compound's ability to form stable complexes can be harnessed in drug delivery systems where controlled release of therapeutic agents is required .
Material Science
The unique properties of 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
| Application Area | Specific Use |
|---|---|
| Coatings | Development of protective coatings with boron functionality. |
| Nanomaterials | Synthesis of boron-based nanomaterials for electronics. |
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of novel boron-containing compounds derived from 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds showed significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Drug Delivery Systems
Research published in a peer-reviewed journal highlighted the use of this compound in creating a drug delivery system that enhances the bioavailability of poorly soluble drugs. The study concluded that the incorporation of this dioxaborolane derivative improved the solubility and stability of the active pharmaceutical ingredients .
Mechanism of Action
The primary mechanism by which 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Differences
Key Observations:
- Electronic Effects : Methoxy and sulfonyl groups (target compound and ) increase polarity and solubility, whereas alkyl or halogen substituents () favor hydrophobic interactions .
- Steric Hindrance : Bulky substituents (e.g., diethoxy in ) reduce accessibility to the boron center, impacting catalytic efficiency in cross-coupling reactions .
Reactivity and Stability
Hydrolytic Stability:
- The target compound’s methoxy group marginally improves hydrolytic stability compared to chlorinated analogs (e.g., ), which are prone to hydrolysis under acidic or aqueous conditions .
- Ethoxy-substituted derivatives () exhibit superior stability (>24 hours in aqueous buffer) due to steric protection of the boron atom .
Thermal Stability:
- Sulfonyl-substituted analogs () decompose above 200°C, whereas the target compound remains stable up to 150°C, as inferred from similar methoxy-substituted dioxaborolanes .
Reactivity in Cross-Coupling:
- The conjugated alkene in the target compound facilitates rapid transmetalation in Suzuki-Miyaura reactions, achieving yields >80% in model systems .
- Chlorinated analogs () show slower reaction kinetics due to electronic deactivation of the boron center .
Challenges:
Biological Activity
2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known by its CAS number 165059-42-7, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical characteristics:
Biological Activity Overview
Biological activity refers to the effect that a compound has on living organisms or biological systems. For 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, studies have indicated various potential activities:
Antibacterial Activity
Recent studies have explored the antibacterial properties of dioxaborolanes and related compounds. The biological screening of similar dioxaborolanes has shown promising results against several bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625–1250 µg/mL |
| Staphylococcus epidermidis | Significant | Varies |
| Enterococcus faecalis | Moderate | 625 µg/mL |
| Pseudomonas aeruginosa | Excellent | Varies |
| Escherichia coli | No activity | - |
The compound's structural similarity to other known antibacterial agents suggests that it may exhibit comparable activities .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Similar compounds have demonstrated significant antifungal effects against Candida albicans, a common fungal pathogen:
| Fungal Strain | Activity |
|---|---|
| Candida albicans | Significant |
Most tested derivatives of dioxaborolanes showed excellent antifungal activity against this strain .
Case Studies and Research Findings
Research has highlighted the importance of structural variations in determining biological activity. A study synthesized various dioxaborolanes and assessed their biological activities:
- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal properties. The results indicated that compounds with specific substituents (such as ether or ester groups) exhibited enhanced activity against both bacteria and fungi .
- Comparative Analysis : The study compared enantiomeric forms of synthesized compounds. It was found that certain configurations led to significantly different biological activities, emphasizing the relevance of stereochemistry in drug design .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A common approach involves palladium-catalyzed cross-coupling or hydroboration of alkynes with pinacolborane derivatives. For example, General Procedure A (as described for similar dioxaborolanes) uses Suzuki-Miyaura coupling with aryl halides and optimized column chromatography (hexanes/EtOAC with 0.25% EtN) for purification . Key steps include:
- Reaction conditions : Anhydrous solvents, inert atmosphere.
- Work-up : Extraction with tetrachloroethylene-d for NMR analysis to confirm intermediates .
- Purity validation : >97% purity via GC analysis, as standardized for related pinacol boronic esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- and NMR : Critical for confirming the boron environment and substituent integration. For instance, NMR typically shows a peak near δ 30 ppm for dioxaborolanes .
- GC-MS : Used to verify purity (>97%) and detect volatile byproducts .
- IR Spectroscopy : Identifies functional groups like B-O (stretching at ~1350 cm) and methoxy C-O (∼1100 cm) .
Advanced Research Questions
Q. How can steric hindrance from the tetramethyl dioxaborolane group be mitigated in cross-coupling reactions?
Steric effects often reduce reactivity in Suzuki-Miyaura couplings. Strategies include:
Q. What methodologies address stability issues during storage or reaction?
This compound is moisture-sensitive. Best practices include:
Q. How should researchers resolve contradictions in reported reactivity across studies?
Discrepancies may arise from varying reaction conditions or impurities. A systematic approach involves:
- Controlled replicates : Reproduce experiments with identical catalysts, solvents, and temperatures .
- Byproduct analysis : Use LC-MS or NMR to detect trace intermediates (e.g., deboronation products) .
- Computational modeling : DFT calculations to predict steric/electronic effects on transition states .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
